Cas no 2138369-91-0 (1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione)

1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione
- 2138369-91-0
- EN300-1127782
-
- インチ: 1S/C10H11ClN2O2/c1-13-5-4-12-9(13)7(14)6-8(15)10(11)2-3-10/h4-5H,2-3,6H2,1H3
- InChIKey: KXKLMAMDRXUSKU-UHFFFAOYSA-N
- SMILES: ClC1(C(CC(C2=NC=CN2C)=O)=O)CC1
計算された属性
- 精确分子量: 226.0509053g/mol
- 同位素质量: 226.0509053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 302
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 52Ų
1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1127782-10.0g |
1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione |
2138369-91-0 | 10g |
$5774.0 | 2023-06-09 | ||
Enamine | EN300-1127782-0.5g |
1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione |
2138369-91-0 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
Enamine | EN300-1127782-0.25g |
1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione |
2138369-91-0 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
Enamine | EN300-1127782-10g |
1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione |
2138369-91-0 | 95% | 10g |
$3929.0 | 2023-10-26 | |
Enamine | EN300-1127782-5.0g |
1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione |
2138369-91-0 | 5g |
$3894.0 | 2023-06-09 | ||
Enamine | EN300-1127782-0.05g |
1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione |
2138369-91-0 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
Enamine | EN300-1127782-2.5g |
1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione |
2138369-91-0 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
Enamine | EN300-1127782-1g |
1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione |
2138369-91-0 | 95% | 1g |
$914.0 | 2023-10-26 | |
Enamine | EN300-1127782-1.0g |
1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione |
2138369-91-0 | 1g |
$1343.0 | 2023-06-09 | ||
Enamine | EN300-1127782-0.1g |
1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione |
2138369-91-0 | 95% | 0.1g |
$804.0 | 2023-10-26 |
1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione 関連文献
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dioneに関する追加情報
Introduction to 1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione (CAS No. 2138369-91-0)
1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2138369-91-0, represents a unique structural motif that combines a cyclopropyl group with an imidazole ring, making it a promising candidate for further exploration in drug discovery and development. The presence of both electron-withdrawing and electron-donating groups in its molecular framework suggests potential applications in modulating biological pathways and interactions.
The chemical structure of 1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione features a propane dione backbone, which is known for its versatility in forming hydrogen bonds and participating in coordination chemistry. The chlorocyclopropyl substituent introduces a degree of electrophilicity, while the methyl-imidazole moiety contributes to the compound's ability to interact with biological targets such as enzymes and receptors. This dual functionality makes the compound an intriguing subject for synthetic modifications and pharmacological evaluations.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. The imidazole scaffold, in particular, is widely recognized for its role in various bioactive molecules, including antifungal, antibacterial, and anticancer agents. The incorporation of a methyl-substituted imidazole ring into the 1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione structure enhances its binding affinity to biological targets, making it a valuable scaffold for medicinal chemists.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule for the development of new drugs. The cyclopropyl group, while relatively rare in pharmaceuticals, offers unique steric and electronic properties that can be exploited to optimize drug-like characteristics such as solubility, metabolic stability, and bioavailability. Additionally, the chlorine atom in the chlorocyclopropyl moiety provides a handle for further chemical manipulation through nucleophilic substitution reactions, allowing for the generation of analogues with tailored properties.
Recent studies have highlighted the importance of structural diversity in drug discovery programs. Compounds like 1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione that incorporate multiple functional groups are particularly valuable as they offer multiple sites for interaction with biological targets. This characteristic has led to increased interest in exploring their potential as inhibitors or modulators of key enzymes and receptors involved in various diseases.
The synthesis of 1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione presents both challenges and opportunities for synthetic chemists. The need to maintain regioselectivity during the introduction of both the cyclopropyl and imidazole moieties requires careful optimization of reaction conditions. However, advances in synthetic methodologies have made it possible to access complex structures like this one with increasing efficiency and yield.
In conclusion, 1-(1-chlorocyclopropyl)-3-( 1-methyl - 1H - imidazol - 2 - yl ) propane - 1 , 3 - dione (CAS No. 2138369 - 91 - 0 ) is a promising candidate for further exploration in pharmaceutical research . Its unique structural features and potential biological activities make it an attractive molecule for drug discovery efforts aimed at addressing unmet medical needs . As our understanding of molecular interactions continues to evolve , compounds like this one are poised to play a significant role in the development of next-generation therapeutics .
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